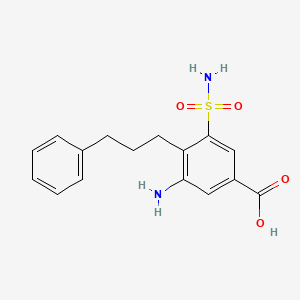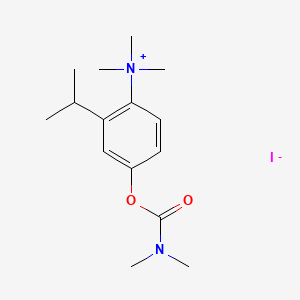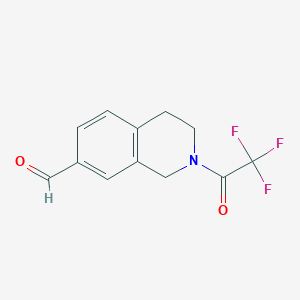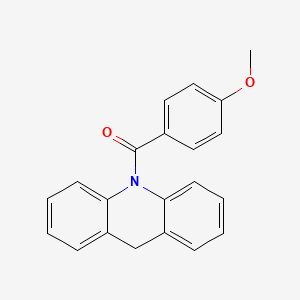
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-acridin-10-yl-(4-methoxyphenyl)methanone is a compound that belongs to the acridine family, known for its versatile applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched due to their potential therapeutic properties and their ability to interact with biological molecules .
Preparation Methods
The synthesis of 9H-acridin-10-yl-(4-methoxyphenyl)methanone typically involves the reaction of acridin-9(10H)-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
9H-acridin-10-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-acridin-10-yl-(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9H-acridin-10-yl-(4-methoxyphenyl)methanone involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
Comparison with Similar Compounds
9H-acridin-10-yl-(4-methoxyphenyl)methanone can be compared with other acridine derivatives such as:
Acridin-9(10H)-one: A simpler acridine derivative with similar DNA intercalating properties.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A more complex derivative designed for enhanced luminescence efficiency in OLEDs.
The uniqueness of 9H-acridin-10-yl-(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
63949-13-3 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9H-acridin-10-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3 |
InChI Key |
HKHMEAMYFDFVKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
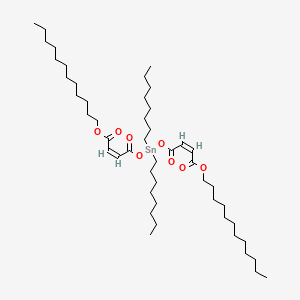
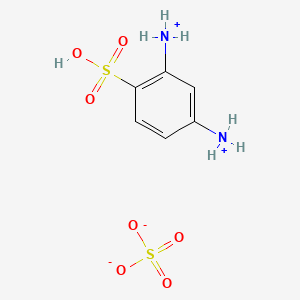
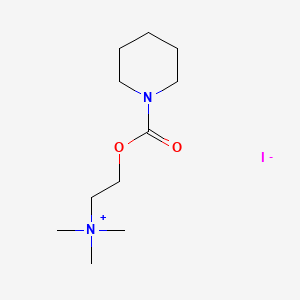

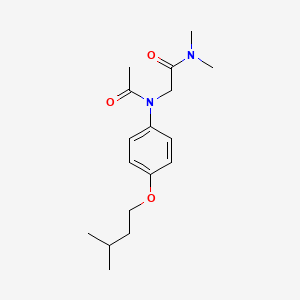
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


